Triethylindium (TEIn) Delivers 2× Lower Film Resistivity at Low-Temperature ALD Compared to Amidinate and Silanaminato Precursors
In a direct comparative study of three liquid indium precursors for low-temperature ALD of InOx films using ozone oxidant, triethylindium (TEIn) demonstrated the lowest electrical resistivity at a deposition temperature of 100 °C. The TEIn-derived film achieved a resistivity of 2 × 10⁻³ Ω cm, which is a 2.5-fold improvement over the films grown with the silanaminato-based INCA precursor and DADI precursor under identical process conditions [1].
| Evidence Dimension | Film electrical resistivity (Ω·cm) at 100 °C deposition temperature |
|---|---|
| Target Compound Data | 2 × 10⁻³ Ω·cm (TEIn) |
| Comparator Or Baseline | INCA precursor: 5 × 10⁻³ Ω·cm; DADI precursor: 5 × 10⁻³ Ω·cm |
| Quantified Difference | TEIn resistivity is 2.5× lower (60% reduction) compared to INCA and DADI |
| Conditions | ALD using ozone oxidant on SiO₂/Si substrates; substrate temperature 100 °C; film thickness 40 nm |
Why This Matters
For flexible electronics requiring low-temperature processing, this 2.5× resistivity improvement directly translates to higher conductivity transparent electrodes without high-temperature annealing.
- [1] Kim, R.-N., et al. (2015). Indium oxide thin film prepared by low temperature atomic layer deposition using liquid precursors and ozone oxidant. Journal of Alloys and Compounds, 649, 216-221. View Source
